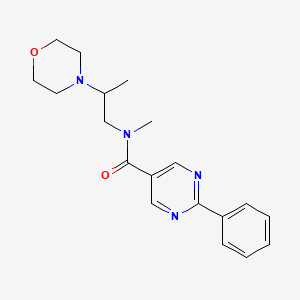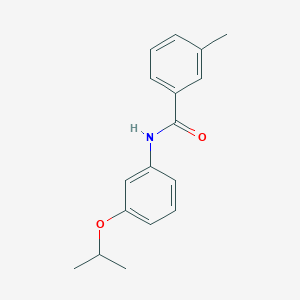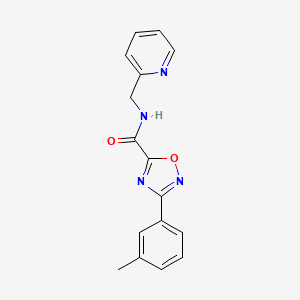
N-methyl-N-(2-morpholin-4-ylpropyl)-2-phenylpyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(2-morpholin-4-ylpropyl)-2-phenylpyrimidine-5-carboxamide, also known as MP-10, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. MP-10 is a kinase inhibitor that has been shown to have promising activity against a variety of cancers, including lung, breast, and colon cancer.
Wirkmechanismus
N-methyl-N-(2-morpholin-4-ylpropyl)-2-phenylpyrimidine-5-carboxamide exerts its anti-cancer effects by inhibiting several key kinases involved in cancer cell proliferation and survival. Specifically, this compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent downstream signaling. This ultimately leads to cell cycle arrest and apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have several other biochemical and physiological effects. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. This compound has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is important for both cancer growth and wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-methyl-N-(2-morpholin-4-ylpropyl)-2-phenylpyrimidine-5-carboxamide is that it has been extensively studied in vitro and in vivo, and its mechanism of action is well-understood. This makes it a valuable tool for researchers studying cancer cell signaling and drug development. However, one limitation of this compound is that it has not yet been studied in clinical trials, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are several future directions for research on N-methyl-N-(2-morpholin-4-ylpropyl)-2-phenylpyrimidine-5-carboxamide. One area of interest is the development of more potent and selective this compound analogs, which could have improved efficacy and fewer side effects. Another area of interest is the investigation of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is also interest in exploring the potential of this compound for the treatment of other diseases, such as rheumatoid arthritis and diabetic retinopathy.
Synthesemethoden
The synthesis of N-methyl-N-(2-morpholin-4-ylpropyl)-2-phenylpyrimidine-5-carboxamide involves a multi-step process that begins with the reaction of 2-phenylpyrimidine-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methylmorpholine to form the corresponding amide. Finally, the amide is reacted with 1,3-dibromopropane to form this compound.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(2-morpholin-4-ylpropyl)-2-phenylpyrimidine-5-carboxamide has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. Several studies have shown that this compound is a potent inhibitor of several key kinases involved in cancer cell proliferation and survival, including EGFR, HER2, and VEGFR. This compound has also been shown to have anti-inflammatory and anti-angiogenic properties, making it a promising candidate for the treatment of other diseases, such as rheumatoid arthritis and diabetic retinopathy.
Eigenschaften
IUPAC Name |
N-methyl-N-(2-morpholin-4-ylpropyl)-2-phenylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-15(23-8-10-25-11-9-23)14-22(2)19(24)17-12-20-18(21-13-17)16-6-4-3-5-7-16/h3-7,12-13,15H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOZCFDELXECPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)C1=CN=C(N=C1)C2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-cyclohexyl-7-(2-hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5335596.png)
![1-(4-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5335603.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-3-fluorobenzamide](/img/structure/B5335610.png)


![N-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5335639.png)

![2-[(6-methyl-2-pyridinyl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5335661.png)
![N'-[(4-bromophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B5335669.png)

![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5335693.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5335700.png)

![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5335712.png)
